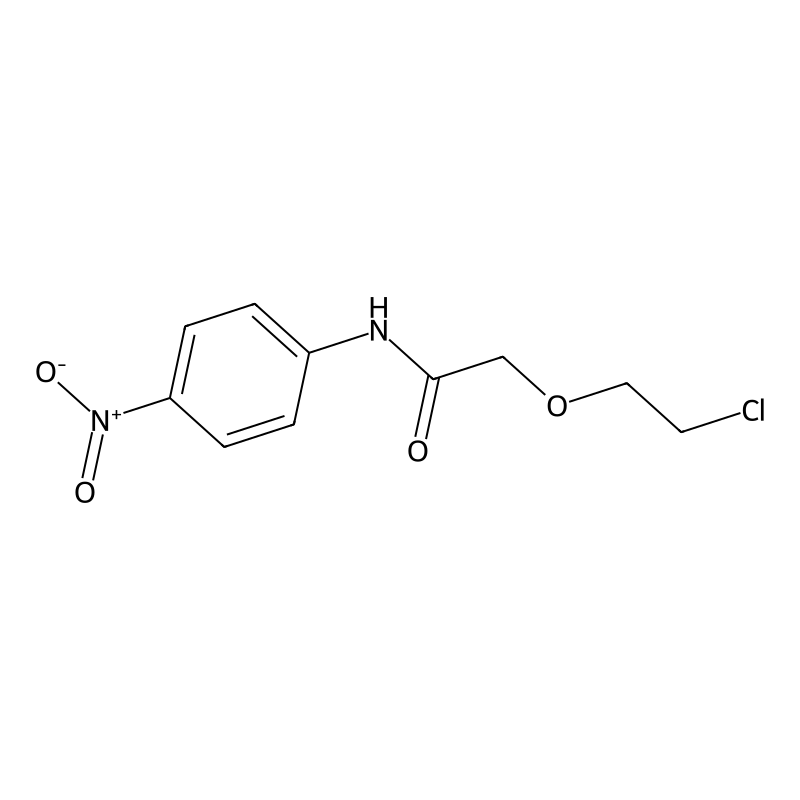

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol. This compound features a chloroethoxy group and a nitrophenyl group attached to an acetamide backbone, making it structurally significant in various chemical and biological applications . Its unique structure allows for diverse reactivity and potential interactions within biological systems.

As the compound is primarily used as a reagent, a specific mechanism of action is not applicable.

Types of Reactions

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can undergo several chemical transformations, including:

- Nucleophilic Substitution: The chloroethoxy group can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Reduction: The nitro group can be reduced to form an amino group.

- Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiocyanate may be used as nucleophiles under basic conditions.

- Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid can facilitate the reduction process.

- Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is typically employed for hydrolysis reactions.

Major Products Formed- From nucleophilic substitution, azido or thiocyanato derivatives can be generated.

- Reduction yields 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide.

- Hydrolysis results in 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.

- From nucleophilic substitution, azido or thiocyanato derivatives can be generated.

- Reduction yields 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide.

- Hydrolysis results in 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.

Research indicates that 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide exhibits potential pharmacological properties, particularly in antimicrobial and anti-inflammatory activities. The nitrophenyl group is crucial for its biological interactions, potentially influencing enzyme activity by forming stable complexes with target proteins . Studies have shown that similar compounds can interact with bacterial penicillin-binding proteins, suggesting a mechanism for antibacterial activity .

The synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:

- Reaction of 2-Chloroethanol with 4-Nitroaniline: This reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate, often using ethanol or methanol as solvents under reflux conditions.

- Acetylation: Following the initial reaction, acetylation is performed to introduce the acetamide functionality .

Industrial Production Methods

For large-scale synthesis, continuous flow reactors may be utilized to enhance efficiency and yield. The reaction conditions are optimized for industrial applications, ensuring cost-effectiveness and scalability .

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide has numerous applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated as a biochemical probe for studying enzyme interactions.

- Medicine: Explored for potential antimicrobial and anti-inflammatory properties.

- Industry: Used in developing specialty chemicals and materials .

Studies have highlighted that the compound's structural features enable it to interact with specific biological targets effectively. The nitrophenyl moiety's ability to undergo reduction plays a significant role in its interaction profile, allowing it to form stable complexes with enzymes or receptors within biological systems . Additionally, its chloroethoxy group facilitates nucleophilic substitution reactions, leading to various derivatives that may exhibit distinct biological activities.

Several compounds share structural similarities with 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. Notable examples include:

- N-(4-fluoro-3-nitrophenyl)acetamide

- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- N-(4-nitrophenyl)acetamide

Comparison HighlightsCompound Name Unique Features 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide Contains chloroethoxy group; potential antimicrobial activity N-(4-fluoro-3-nitrophenyl)acetamide Lacks chloro substituent; different biological activity profile 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Fluorine substitution may enhance stability and activity N-(4-nitrophenyl)acetamide Simpler structure; serves as a baseline for comparison

| Compound Name | Unique Features |

|---|---|

| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | Contains chloroethoxy group; potential antimicrobial activity |

| N-(4-fluoro-3-nitrophenyl)acetamide | Lacks chloro substituent; different biological activity profile |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Fluorine substitution may enhance stability and activity |

| N-(4-nitrophenyl)acetamide | Simpler structure; serves as a baseline for comparison |

The presence of the chloroethoxy group in 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide distinguishes it from these similar compounds, influencing its reactivity and potential applications in medicinal chemistry.